N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC16271428
Molecular Formula: C25H20ClNO4
Molecular Weight: 433.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20ClNO4 |
|---|---|
| Molecular Weight | 433.9 g/mol |
| IUPAC Name | N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C25H20ClNO4/c1-16-12-23-20(13-21(16)26)22(28)14-24(31-23)25(29)27(15-17-6-4-3-5-7-17)18-8-10-19(30-2)11-9-18/h3-14H,15H2,1-2H3 |
| Standard InChI Key | CLGLRAMGFYOUMS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Introduction
N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound of interest in medicinal chemistry due to its diverse biological activities. Structurally, it belongs to the chromene derivative family, which is known for its pharmacological potential, including anti-inflammatory, anticancer, and other therapeutic effects.
Table 1: Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C25H20ClNO4 |
| Molecular Weight | 433.89 g/mol |
| Functional Groups | Amide, methoxy, chloro, chromene |
| Solubility | Likely soluble in organic solvents |
Synthesis
The synthesis of N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves multi-step reactions:
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Formation of the chromene backbone: Typically achieved through cyclization reactions.
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Substitution reactions: Addition of the benzyl and methoxyphenyl groups under controlled conditions.
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Amidation: Introduction of the carboxamide group using coupling agents.
Key reaction parameters include temperature control, solvent selection (commonly polar aprotic solvents), and catalysts like Lewis acids to enhance yields.
Biological Activities
Chromene derivatives, including this compound, exhibit a range of biological properties:
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Anti-inflammatory Activity:
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Inhibits cyclooxygenase (COX) enzymes with significant potency (IC50 values reported in similar compounds).
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Potential applications in treating inflammatory disorders.
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Anticancer Potential:
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Antihistaminic Effects:
Table 2: Reported Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Anti-inflammatory | COX enzyme inhibition | Arthritis, inflammatory diseases |
| Anticancer | Apoptosis induction | Chemotherapy adjunct |
| Antihistaminic | H1-receptor blockade | Allergy management |
Analytical Characterization
The structural confirmation of this compound is typically achieved using:
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Nuclear Magnetic Resonance (NMR):
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NMR and NMR provide detailed information on hydrogen and carbon environments.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography:
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Determines the three-dimensional arrangement of atoms.
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Applications and Future Research
N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has potential applications in drug development for diseases such as cancer, allergies, and inflammatory disorders. Future research may focus on:
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Enhancing bioavailability through formulation studies.
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Exploring structure-activity relationships (SAR) to optimize therapeutic efficacy.
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Conducting preclinical and clinical trials to validate safety and efficacy profiles.
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